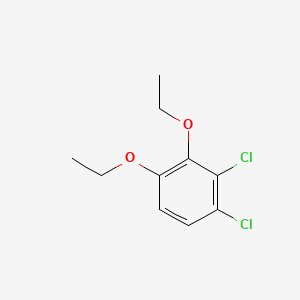
1,2-Dichloro-3,4-diethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3,4-diethoxybenzene typically involves the chlorination of 3,4-diethoxybenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced into the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3,4-diethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, yielding diethoxybenzene.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diethoxybenzene.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1,2-Dichloro-3,4-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3,4-diethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
3,4-Diethoxybenzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
1,2-Dichloro-4-nitrobenzene: Contains a nitro group instead of ethoxy groups, leading to different chemical properties and uses.
Uniqueness
1,2-Dichloro-3,4-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups on the benzene ring
Properties
CAS No. |
61465-77-8 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1,2-dichloro-3,4-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-8-6-5-7(11)9(12)10(8)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IYFMORRDESIDIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















